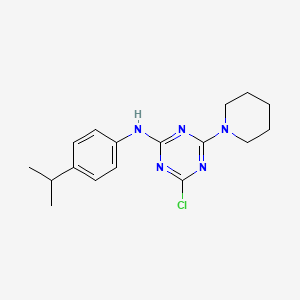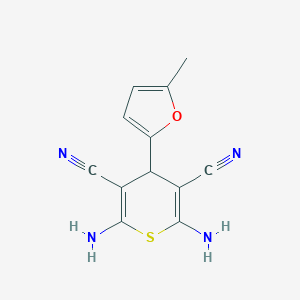![molecular formula C22H32N6O B5507284 4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5507284.png)
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine is a compound of significant interest due to its potential biological activities and chemical properties. This molecule incorporates elements such as a piperazine ring, a pyrimidine derivative, and specific substituents that might contribute to its activity.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves nucleophilic substitution reactions, cyclization, and condensation steps. For example, derivatives of pyrido[1,2-a]pyrimidin-4-one have been synthesized through nucleophilic substitution reactions, demonstrating a methodology that could be applied to the synthesis of the compound (L. Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by X-ray crystallography, revealing their crystalline forms and confirming their molecular geometry. For instance, the structure of similar compounds shows specific arrangements that could influence their biological activity (Z. Karczmarzyk & W. Malinka, 2004).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including thermolysis, photolysis, and cyclocondensation. These reactions lead to the formation of fused pyrimidines and other related compounds, showcasing the chemical versatility of pyrimidine derivatives (K. Hirota et al., 1983).
Physical Properties Analysis
The physical properties of such compounds are determined through their synthesis and structural analysis, influencing their solubility, stability, and crystalline form. These properties are essential for understanding the compound's behavior in biological systems and chemical reactions.
Chemical Properties Analysis
The chemical properties, including reactivity and the ability to form derivatives, are crucial for the compound's potential as a pharmacological agent or a reactant in chemical syntheses. Pyrazolo[1,5-a]pyrimidines, for example, have shown significant in vitro anticancer activity, indicating the potential biological relevance of related compounds (Ashraf S. Hassan et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Heterocyclic Compounds : Various studies have focused on synthesizing novel heterocyclic compounds, including pyrimidines, which are often evaluated for their potential biological activities. For example, compounds with pyrimidine moieties have been synthesized and tested for their antiproliferative activity against human cancer cell lines, demonstrating potential anticancer properties (Mallesha et al., 2012). Similarly, the synthesis of thioxopyrimidine derivatives has been explored for their potential in heterocyclic synthesis and applications in medicinal chemistry (Ho & Suen, 2013).
Antimicrobial and Antiproliferative Activities : Research has also been conducted on pyrimidine derivatives for their antimicrobial and antiproliferative activities. For instance, pyrimidine-linked pyrazole heterocyclic compounds were evaluated for their insecticidal and antibacterial potential, indicating their utility in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Anti-hyperglycemic and Anticancer Evaluation : Novel carboximidamides derived from cyanamides and linked with pyrimidine moiety have been synthesized and evaluated for their anti-hyperglycemic effects, showing significant potential in medical applications (Moustafa et al., 2021). Additionally, piperazine-2,6-dione derivatives have been synthesized and assessed for their anticancer activity, further underscoring the therapeutic relevance of such compounds (Kumar et al., 2013).
Anti-inflammatory and Analgesic Activities : Research on pyrimidine derivatives has also demonstrated their potential in anti-inflammatory and analgesic applications. For example, one-pot synthesis of pyrimidine and bispyrimidine derivatives evaluated for their anti-inflammatory and analgesic activities showed promising results (Sondhi et al., 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-cyclohexyl-1-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O/c1-17-18(2)28(16-25-17)21-14-20(23-15-24-21)26-10-12-27(13-11-26)22(29)9-8-19-6-4-3-5-7-19/h14-16,19H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINVCMQTNHLFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CCC4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-1-(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5507206.png)

![4-[(4-bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde oxime](/img/structure/B5507241.png)

![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)

![3,5-dimethyl-4-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)isoxazole](/img/structure/B5507259.png)
![1-(4-fluorophenyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanesulfonamide](/img/structure/B5507263.png)
![2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5507274.png)

![4-[2-furyl(oxo)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5507282.png)
![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5507283.png)
![3-(4-chlorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5507286.png)
![{3-(3-methylbut-2-en-1-yl)-1-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5507288.png)